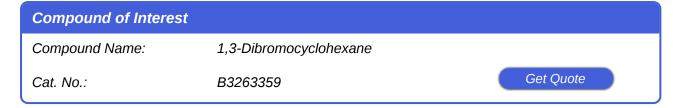


1,3-Dibromocyclohexane molecular weight and formula

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An In-Depth Technical Guide to 1,3-Dibromocyclohexane

Introduction

1,3-Dibromocyclohexane is a halogenated cyclic organic compound. It consists of a six-membered carbon ring, cyclohexane, substituted with two bromine atoms at the first and third positions.[1] This molecule is a key substrate in organic synthesis and serves as a valuable case study for understanding stereochemistry in cyclic systems, particularly the concepts of axial and equatorial positioning in chair conformations.[1] Its isomers, cis and trans, exhibit distinct physical properties and chemical reactivity due to the spatial arrangement of the bromine atoms.

Molecular Properties

The fundamental molecular characteristics of **1,3-Dibromocyclohexane** are summarized below. These values are computed and have been sourced from comprehensive chemical databases.



Property	Value	Source
Molecular Formula	C6H10Br2	PubChem[2], Guidechem[3], NIST[4]
Molecular Weight	241.95 g/mol	PubChem[2]
Monoisotopic Mass	239.91493 Da	PubChem[2], Guidechem[3]
IUPAC Name	1,3-dibromocyclohexane	PubChem[2]
CAS Registry Number	3725-17-5	NIST[4]

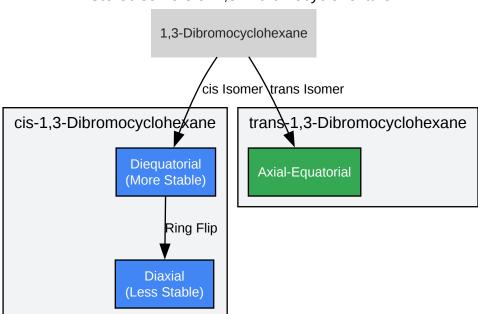
Stereochemistry and Conformation

The placement of the two bromine atoms on the cyclohexane ring leads to the existence of cis and trans stereoisomers. The stability of these isomers is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain.[1]

- cis-**1,3-Dibromocyclohexane**: In the most stable chair conformation, both bromine atoms can occupy equatorial positions, which minimizes steric hindrance.[1]
- trans-**1,3-Dibromocyclohexane**: In its chair conformation, one bromine atom is in an axial position while the other is in an equatorial position.[5]

The preference for bromine atoms to be in the more spacious equatorial positions makes the cis isomer generally more stable than the trans isomer.





Stereoisomers of 1,3-Dibromocyclohexane

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Caption: Conformational relationship of cis and trans-1,3-dibromocyclohexane.

Experimental Protocols Synthesis of 1,3-Dibromocyclohexane

While specific protocols for **1,3-dibromocyclohexane** are less common in literature than for its 1,2- and 1,4-isomers, a plausible synthesis route involves the bromination of cyclohexene followed by rearrangement or direct synthesis from a 1,3-diol. A common general method for synthesizing dibromocyclohexanes involves the addition of bromine to cyclohexene.[6]

Objective: To synthesize 1,2-dibromocyclohexane via the electrophilic addition of bromine to cyclohexene. This procedure can be adapted or followed by subsequent reactions to potentially yield the 1,3-isomer, although dehydrobromination to form 1,3-cyclohexadiene is a more common subsequent step.[7]

Materials:

Cyclohexene



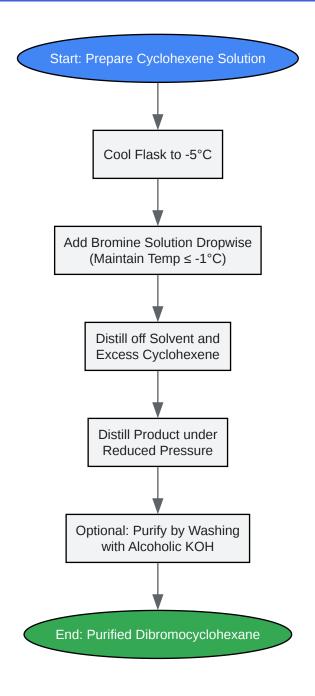
- Bromine
- Carbon Tetrachloride (or a greener alternative solvent)
- Absolute Alcohol
- Ice-salt bath
- Separatory funnel, round-bottom flask, stirrer, thermometer
- Distillation apparatus

Procedure:

- A solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute alcohol is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel.[6]
- The flask is cooled in an ice-salt bath to approximately -5°C.[6]
- A solution of bromine in carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1°C to minimize substitution side reactions.[6]
- After the addition is complete, the reaction mixture is transferred to a distillation flask.
- The solvent and any excess cyclohexene are removed by distillation from a water bath.
- The remaining product, crude dibromocyclohexane, is then distilled under reduced pressure to yield the purified product.[6]

Purification: The crude dibromide can be further purified by washing with a 20% ethyl alcoholic potassium hydroxide solution, followed by washing with water to remove alkali, drying, and subsequent distillation.[6] This treatment helps to remove byproducts and prevents the compound from darkening over time.[6]





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Caption: Experimental workflow for the synthesis of dibromocyclohexane.

Reactions and Applications

1,3-Dibromocyclohexane can undergo various reactions typical of alkyl halides. A primary application is in elimination reactions to form dienes, which are valuable precursors in organic synthesis.

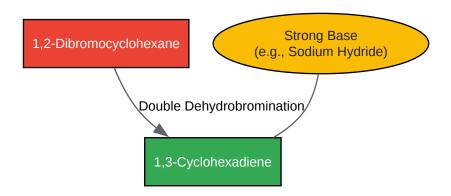


Dehydrobromination to 1,3-Cyclohexadiene

Treatment of a dibromocyclohexane isomer with a strong base can induce a double dehydrobromination to yield 1,3-cyclohexadiene.[7] This reaction is a fundamental method for preparing conjugated dienes.

Reaction Scheme: 1,2-Dibromocyclohexane + Strong Base → 1,3-Cyclohexadiene + 2 HBr

A detailed procedure involves reacting 1,2-dibromocyclohexane with sodium hydride in a suitable solvent mixture, followed by distillation of the resulting 1,3-cyclohexadiene.[7] This illustrates a potential synthetic pathway starting from dibrominated cyclohexanes.



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Caption: Logical pathway for the synthesis of 1,3-cyclohexadiene.

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